molecular formula C21H40N7O15P B1207074 Streptomycin 3''-phosphate

Streptomycin 3''-phosphate

Cat. No.: B1207074
M. Wt: 661.6 g/mol
InChI Key: BFUAJTIVTIKBSB-GOUKQLAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Streptomycin 3''-phosphate is a streptomycin phosphate having the phosphate group placed at the 3''-position. It is a conjugate base of a this compound(1+).

Scientific Research Applications

Impact on Melanogenesis and Antioxidant Status

Streptomycin's influence on melanogenesis and the antioxidant defense system in human melanocytes was investigated. This study found streptomycin induces a concentration-dependent loss in melanocytes viability and affects cellular antioxidant enzymes, suggesting a potential role of melanocytes and melanin in aminoglycosides' ototoxic effects (Wrześniok et al., 2013).

Streptomycin Residues in Honey

Research on the determination of streptomycin residues in honey using liquid chromatography-tandem mass spectrometry highlights its usage in apiculture and the need for monitoring in honey production (Granja et al., 2009).

Method to Estimate Streptomycin in Blood Serum

A study developed a direct HPLC technique to identify and estimate streptomycin and streptidine in serum of streptomycin-treated patients, providing a valuable tool for measuring these compounds in clinical settings (Granados & Meza, 2007).

Agricultural Streptomycin Formulations and Antibiotic Resistance

Investigation into agricultural streptomycin formulations used for bacterial disease control in plant agriculture found no evidence of producer organism resistance genes, reducing the likelihood of resistance development due to streptomycin use (Rezzonico et al., 2009).

Inhibitory Effects on Ca2+ Entry and Cl− Channel Activity

A study demonstrated that streptomycin and its analogs are potent inhibitors of the hypotonicity-induced Ca2+ entry and Cl− channel activity, highlighting its impact on epithelial ion channels (Shen et al., 2003).

Effect on Bacterial Community Structure in Apple Orchard Soil

Research on the impact of streptomycin application in apple orchards revealed no evidence of community response or changes in diversity, indicating minimal environmental impact on soil bacterial communities (Shade et al., 2013).

Properties

Molecular Formula

C21H40N7O15P

Molecular Weight

661.6 g/mol

IUPAC Name

[(2S,3S,4S,5S,6S)-2-[(2R,3R,4R,5S)-2-[(1R,2S,3R,4R,5S,6R)-2,4-bis(diaminomethylideneamino)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-4-yl] dihydrogen phosphate

InChI

InChI=1S/C21H40N7O15P/c1-5-21(35,4-30)16(42-17-9(26-2)15(43-44(36,37)38)10(31)6(3-29)40-17)18(39-5)41-14-8(28-20(24)25)11(32)7(27-19(22)23)12(33)13(14)34/h4-18,26,29,31-35H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28)(H2,36,37,38)/t5-,6-,7+,8-,9-,10-,11+,12-,13+,14+,15-,16-,17-,18-,21+/m0/s1

InChI Key

BFUAJTIVTIKBSB-GOUKQLAUSA-N

Isomeric SMILES

C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)OP(=O)(O)O)NC)(C=O)O

SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)OP(=O)(O)O)NC)(C=O)O

Canonical SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)OP(=O)(O)O)NC)(C=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Streptomycin 3''-phosphate
Reactant of Route 2
Streptomycin 3''-phosphate
Reactant of Route 3
Streptomycin 3''-phosphate
Reactant of Route 4
Streptomycin 3''-phosphate
Reactant of Route 5
Streptomycin 3''-phosphate
Reactant of Route 6
Streptomycin 3''-phosphate

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